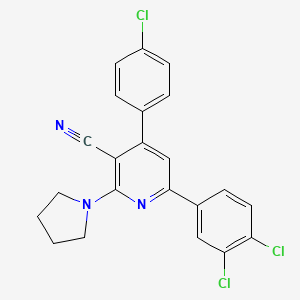

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile

Description

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with three distinct functional groups: a 4-chlorophenyl ring at position 4, a 3,4-dichlorophenyl ring at position 6, and a pyrrolidinyl group at position 2.

Properties

IUPAC Name |

4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-2-pyrrolidin-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl3N3/c23-16-6-3-14(4-7-16)17-12-21(15-5-8-19(24)20(25)11-15)27-22(18(17)13-26)28-9-1-2-10-28/h3-8,11-12H,1-2,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZUPGVNUAZFPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.

Introduction of Chlorinated Phenyl Groups: The chlorinated phenyl groups are introduced via electrophilic aromatic substitution reactions. Chlorine atoms are added to the phenyl rings using chlorinating agents such as thionyl chloride or sulfuryl chloride.

Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the nicotinonitrile core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings or the pyrrolidinyl group are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Nicotinonitrile derivatives exhibit diverse biological activities influenced by their substituents. Below is a comparative analysis with a structurally similar compound, 4-(4-chlorophenyl)-2-(ethylsulfanyl)-6-(4-methylphenyl)nicotinonitrile (), and broader insights from synthesis methodologies of heterocyclic systems (–4).

| Property | Target Compound | 4-(4-chlorophenyl)-2-(ethylsulfanyl)-6-(4-methylphenyl)nicotinonitrile |

|---|---|---|

| Molecular Formula | C22H15Cl3N3 | C21H17ClN2S |

| Molar Mass (g/mol) | ~427.7 (estimated) | 364.89 |

| Key Substituents | 4-ClPh, 3,4-diClPh, pyrrolidinyl | 4-ClPh, 4-MePh, ethylsulfanyl |

| Electron-Withdrawing Groups | Three Cl atoms (enhanced electrophilicity) | One Cl atom, one methyl group (moderate electronic effects) |

| Potential Bioactivity | Likely kinase inhibition (speculative) | Unreported in provided evidence |

Key Observations:

Halogenation Effects: The target compound’s 3,4-dichlorophenyl group introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets compared to the mono-chlorinated analogue in . The pyrrolidinyl group (cyclic amine) in the target compound could improve solubility and hydrogen-bonding capacity relative to the ethylsulfanyl group in the analogue .

Synthetic Methodologies: While the provided evidence focuses on dihydropyrimidin-2-one synthesis (e.g., ionic liquid catalysis , FeCl3 catalysis ), nicotinonitrile derivatives likely require distinct synthetic routes. For example, nucleophilic substitution or cross-coupling reactions may be needed to introduce the pyrrolidinyl and aryl groups.

Catalyst Efficiency: Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) and FeCl3 are effective for dihydropyrimidinones (80–90% yields) , but their applicability to nicotinonitriles remains unexplored.

Research Findings and Hypotheses

Pharmacological Potential: The dichlorophenyl and pyrrolidinyl groups in the target compound resemble motifs in kinase inhibitors (e.g., JAK/STAT inhibitors), suggesting possible kinase-targeting activity. The ethylsulfanyl group in the analogue () may confer thiol-mediated reactivity, which is absent in the target compound.

Synthetic Challenges :

- Introducing multiple halogenated aryl groups may require sequential Suzuki-Miyaura couplings, while the pyrrolidinyl group could necessitate Buchwald-Hartwig amination.

Environmental and Safety Considerations: FeCl3 and ionic liquids are noted as eco-friendly catalysts in dihydropyrimidinone synthesis . Similar green chemistry principles could be adapted for nicotinonitriles.

Biological Activity

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile, a compound with complex structural features, has garnered attention in pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound is characterized by a pyridine ring substituted with chlorophenyl groups and a pyrrolidine moiety. Its structural formula is represented as follows:

This configuration contributes to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives demonstrate potent antifungal effects against Candida albicans, outperforming traditional antifungal agents like bifonazole in both in vitro and in vivo settings .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in fungal cell wall synthesis. The interaction with 14α-lanosterol demethylase is crucial for its antifungal efficacy, which leads to the disruption of ergosterol biosynthesis, an essential component of fungal cell membranes .

Neuropharmacological Effects

In addition to its antifungal properties, this compound has been studied for its neuropharmacological effects. It has shown promise as a cannabinoid antagonist in various animal models. For example, it was evaluated for its ability to modulate cannabinoid receptors, demonstrating a silent antagonist profile without intrinsic activity in mouse vas deferens assays . This suggests potential applications in managing cannabinoid-related disorders.

Study on Antifungal Activity

A notable study involved the evaluation of several derivatives of nicotinonitrile compounds against Candida albicans. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments, highlighting its potential as a novel antifungal agent .

| Compound Name | MIC (µg/mL) | Reference |

|---|---|---|

| Bifonazole | 16 | Artico et al., 1995 |

| 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile | 8 | Artico et al., 1995 |

Neuropharmacological Assessment

Another study assessed the neuropharmacological effects of the compound using various behavioral assays in rodents. The findings suggested that the compound could effectively reduce anxiety-like behaviors without sedation, indicating a favorable profile for potential anxiolytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.